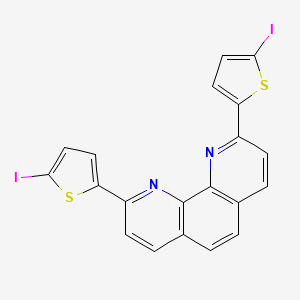
2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with iodothiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline typically involves the iodination of thiophene followed by its coupling with 1,10-phenanthroline. The reaction conditions often require the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction. The process can be summarized as follows:
Iodination of Thiophene: Thiophene is treated with iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions.
Coupling Reaction: The iodinated thiophene is then coupled with 1,10-phenanthroline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atoms or to modify the phenanthroline core.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Deiodinated products or modified phenanthroline derivatives.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the phenanthroline core. This coordination can alter the electronic properties of the metal center, leading to unique catalytic or electronic behaviors. In biological applications, its mechanism may involve interactions with biomolecules through π-π stacking or hydrogen bonding, facilitating its role as a probe or therapeutic agent.
Comparación Con Compuestos Similares
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of iodothiophene.
2,9-Diphenyl-1,10-phenanthroline: Phenyl groups instead of iodothiophene.
2,9-Bis(thiophen-2-yl)-1,10-phenanthroline: Thiophene groups without iodine substitution.
Uniqueness: 2,9-Bis(5-iodothiophen-2-YL)-1,10-phenanthroline is unique due to the presence of iodothiophene groups, which can enhance its electronic properties and reactivity compared to its non-iodinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.
Propiedades
Número CAS |
927439-59-6 |
|---|---|
Fórmula molecular |
C20H10I2N2S2 |
Peso molecular |
596.2 g/mol |
Nombre IUPAC |
2,9-bis(5-iodothiophen-2-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H10I2N2S2/c21-17-9-7-15(25-17)13-5-3-11-1-2-12-4-6-14(16-8-10-18(22)26-16)24-20(12)19(11)23-13/h1-10H |
Clave InChI |
ODPFXLGQVCCIMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(S4)I)N=C(C=C2)C5=CC=C(S5)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















